molecular formula C8H7N B13807260 Pyridine, 3-(1-propynyl)-(9CI)

Pyridine, 3-(1-propynyl)-(9CI)

Cat. No.: B13807260
M. Wt: 117.15 g/mol
InChI Key: GNPRXXGKEWSOHB-UHFFFAOYSA-N
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Description

Pyridine, 3-(1-propynyl)-(9CI) is an organic compound that belongs to the class of pyridines It is characterized by the presence of a propynyl group attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(1-propynyl)-(9CI) typically involves the reaction of pyridine with a propynylating agent. One common method is the Sonogashira coupling reaction, where pyridine is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of Pyridine, 3-(1-propynyl)-(9CI) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(1-propynyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the triple bond.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Pyridine derivatives with reduced propynyl groups.

    Substitution: Pyridine derivatives with various functional groups replacing the propynyl group.

Scientific Research Applications

Pyridine, 3-(1-propynyl)-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used as a ligand in coordination chemistry and in the study of enzyme mechanisms.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 3-(1-propynyl)-(9CI) involves its interaction with various molecular targets. The propynyl group can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinemethanol: This compound has a hydroxymethyl group instead of a propynyl group.

    3-(Hydroxymethyl)pyridine: Similar to 3-Pyridinemethanol, it has a hydroxymethyl group.

    2-(1-Propynyl)phenanthrene: This compound has a propynyl group attached to a phenanthrene ring.

Uniqueness

Pyridine, 3-(1-propynyl)-(9CI) is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other pyridine derivatives.

Properties

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

IUPAC Name

3-prop-1-ynylpyridine

InChI

InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h3,5-7H,1H3

InChI Key

GNPRXXGKEWSOHB-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CN=CC=C1

Origin of Product

United States

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